BenchChemオンラインストアへようこそ!

(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol

Fungal PAH metabolism Bioremediation Metabolite identification

(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol (CAS 78185-86-1) is a tetrahydrotetrol metabolite of the polycyclic aromatic hydrocarbon (PAH) carcinogen benz[a]anthracene (BA), bearing four hydroxyl groups at the 8,9,10,11-positions with relative stereochemistry 8α,9β,10β,11α. It was first identified as a biologically produced BA tetraol from the filamentous fungus Cunninghamella elegans and arises as a hydrolysis or further oxidation product of the BA trans-8,9-dihydrodiol or trans-10,11-dihydrodiol metabolic branch, which together account for approximately 96% of total BA transformation by this organism.

Molecular Formula C₁₈H₁₆O₄
Molecular Weight 296.32
CAS No. 78185-86-1
Cat. No. B1141885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol
CAS78185-86-1
Synonyms(±)-8α,9β,10β,11α-Tetrahydroxy-8,9,10,11-tetrahydrobenz[a]anthracene;  (8α,9β,10β,11α)-(±)-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol;  _x000B_(8α,9β,10β,11α)-8,9,10,11-Tetrahydro-Benz[a]anthracene-8,9,10,11-tetrol; 
Molecular FormulaC₁₈H₁₆O₄
Molecular Weight296.32
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C(C4O)O)O)O
InChIInChI=1S/C18H16O4/c19-15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)16(20)18(22)17(15)21/h1-8,15-22H/t15-,16+,17+,18-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol (CAS 78185-86-1) and Why Its Procurement Requires Evidence-Based Selection


(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol (CAS 78185-86-1) is a tetrahydrotetrol metabolite of the polycyclic aromatic hydrocarbon (PAH) carcinogen benz[a]anthracene (BA), bearing four hydroxyl groups at the 8,9,10,11-positions with relative stereochemistry 8α,9β,10β,11α [1]. It was first identified as a biologically produced BA tetraol from the filamentous fungus Cunninghamella elegans and arises as a hydrolysis or further oxidation product of the BA trans-8,9-dihydrodiol or trans-10,11-dihydrodiol metabolic branch, which together account for approximately 96% of total BA transformation by this organism [1][2]. Its X-ray crystal structure, determined to a discrepancy index R of 0.0684, confirms that two hydroxyl groups (O8, O9) occupy axial positions while two (O10, O11) are equatorial, conferring a half-chair pucker on the tetrahydrobenzene ring [3]. As a non-bay-region tetrol derived specifically from the 8,9,10,11-ring system, this compound serves as a critical reference standard for distinguishing fungal from mammalian PAH metabolic signatures and for studying the non-bay-region diol-epoxide pathway of BA activation, making its authenticated procurement essential for laboratories conducting PAH carcinogenesis, environmental fate, or bioremediation research.

Why Benz[a]anthracene Tetrol Isomers Are Not Interchangeable: The Case for Specifying CAS 78185-86-1 in Procurement


Benz[a]anthracene tetrols sharing the molecular formula C₁₈H₁₆O₄ and molecular weight 296.32 are not functionally equivalent. The regioisomeric 1,2,3,4-tetrol (CAS 78326-53-1; B183585) is a bay-region hydrolysis product derived from the ultimate carcinogen anti-BA-3,4-diol 1,2-oxide and is characterized as an immunosuppressor and laboratory carcinogen . In contrast, the 8,9,10,11-tetrol (CAS 78185-86-1) originates from the non-bay-region 8,9- and 10,11-dihydrodiol pathways, the predominant metabolic route in the fungal organism Cunninghamella elegans, and is associated with detoxification rather than activation [1][2]. Even among 8,9,10,11-tetrol stereoisomers, the relative configuration (8R,9S,10R,11S)-rel dictates the specific diol-epoxide precursor identity (anti-BA-8,9-diol 10,11-oxide) and consequently the biological provenance of the sample. Substituting one tetrol isomer for another without stereochemical verification therefore confounds metabolic pathway assignment, invalidates quantitative comparisons across biological systems, and risks misclassifying a detoxification product as a carcinogenic activation marker. The quantitative evidence below demonstrates exactly where these differences are measurable and impactful for experimental design and procurement decisions.

Quantitative Differentiation Evidence: (8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol vs. Closest Analogs


Biological Provenance: First Fungal Tetraol vs. Synthetic Bay-Region Tetrol — Metabolite Classification Determines Experimental Interpretation

The target compound was the first biologically produced benz[a]anthracene tetraol ever identified, isolated from Cunninghamella elegans cultures incubated with [¹⁴C]BA [1]. By contrast, the 1,2,3,4-tetrol isomer (B183585, CAS 78326-53-1) is a synthetic hydrolysis product of the bay-region diol-epoxide anti-BA-3,4-diol 1,2-oxide and is explicitly classified as an immunosuppressor and laboratory carcinogen . In the fungal system, the 8,9,10,11-tetrol arises exclusively from the 8,9-dihydrodiol (90% of total metabolites) or 10,11-dihydrodiol (6% of total metabolites) branches, with the 5,6-dihydrodiol branch entirely absent — a qualitative metabolic signature that distinguishes fungal from mammalian BA metabolism [1]. The 1,2,3,4-tetrol, conversely, is not a fungal metabolite and is generated via the competing bay-region activation pathway dominant in mammalian systems.

Fungal PAH metabolism Bioremediation Metabolite identification Cunninghamella elegans

DNA Binding Mode: Wedged vs. Intercalated Complex Formation — Mechanistic Implications for Genotoxicity Studies

Direct head-to-head physical binding studies comparing the saturated-ring metabolite models 8,9,10,11-tetrahydrobenz[a]anthracene (the core scaffold of the target tetrol) and 1,2,3,4-tetrahydrobenz[a]anthracene (scaffold of the bay-region tetrol) reveal that both bind native DNA with comparable association constants (KA = 2.0–3.0 × 10³ M⁻¹) [1][2]. However, their DNA complex conformations are fundamentally different: the 1,2,3,4-isomer binding depends strongly upon DNA secondary structure and involves intercalated complexes, whereas the 8,9,10,11-isomer binding is only weakly dependent upon DNA secondary structure and involves wedged (external) complexes in native DNA [1][2]. This difference in binding topology means the two tetrol scaffolds interact with DNA through distinct molecular mechanisms, with the 8,9,10,11-scaffold's wedged binding mode being representative of a distinct class of non-intercalative PAH metabolite–DNA interactions [2].

DNA binding mechanism Genotoxicity Physical binding assay Fluorescence spectroscopy

Metabolic Pathway Selectivity: Absence of 5,6-Dihydrodiol Branch in Fungal System Enables Cleaner Metabolic Fingerprinting

In the Cunninghamella elegans fungal system, benz[a]anthracene is transformed exclusively via three dihydrodiol branches: trans-8,9-dihydrodiol (90% of total metabolites), trans-10,11-dihydrodiol (6%), and trans-3,4-dihydrodiol (4%), with the trans-5,6-dihydrodiol branch completely absent [1]. By contrast, mammalian liver microsomal systems (rat, mouse, hamster) produce all five dihydrodiol isomers including the 5,6-dihydrodiol, and under PAH-induced conditions the 5,6- and 8,9-isomers become the main metabolites [2]. This means the 8,9,10,11-tetrol (CAS 78185-86-1), as a downstream product of the 8,9/10,11 branches, can serve as a specific tracer for the fungal metabolic pathway without interference from 5,6-branch cross-talk that complicates mammalian metabolite profiling. The simpler metabolic branching in C. elegans provides a cleaner system for isolating and quantifying the non-bay-region tetrol without competing secondary metabolites from the 5,6-pathway [1][2].

Metabolic pathway analysis Fungal biotransformation PAH biomarker Regioselectivity

Detoxification vs. Carcinogenic Activation: Ames Mutagenicity Data Distinguishes the 8,9,10,11-Tetrol Pathway from the Bay-Region Tetrol Pathway

Ethyl acetate extracts of Cunninghamella elegans culture medium after 72 h incubation with benz[a]anthracene — containing the 8,9,10,11-tetrol along with the dihydrodiol metabolites — were evaluated in the Salmonella typhimurium reversion assay using tester strains TA98 and TA100, both with and without S9 metabolic activation. None of the fungal extracts from BA incubations displayed any appreciable mutagenic activity [1]. In contrast, the 1,2,3,4-tetrol isomer (B183585) is the hydrolysis product of the bay-region diol-epoxide anti-BA-3,4-diol 1,2-oxide, which is considered the ultimate carcinogen of benz[a]anthracene [2], and the compound itself is explicitly labeled as a laboratory carcinogen and immunosuppressor by commercial suppliers . The time-course experiments further demonstrated that the rate of decrease in mutagenic activity in fungal culture extracts was coincident with the rate of increase in total BA metabolism, confirming that the fungal metabolic pathway ending in the 8,9,10,11-tetrol represents a genuine detoxification process [1].

Mutagenicity testing Ames assay Detoxification Risk assessment

Stereochemical Definition and Physical Characterization: X-ray Confirmed Configuration Enables Reproducible Analytical Standardization

The relative stereochemistry of the 8,9,10,11-tetrol has been unambiguously determined by single-crystal X-ray diffraction analysis, refined to a final discrepancy index R = 0.0684, confirming the arrangement as 8α,9β,10β,11α with two axial hydroxyl groups (O8 and O9) and two equatorial hydroxyl groups (O10 and O11) on a tetrahydrobenzene ring adopting a half-chair conformation [1]. The compound (CAS 78185-86-1, as supplied by Santa Cruz Biotechnology, sc-472805) is characterized by melting point >192°C (decomposition), solubility in DMSO with sparing solubility in methanol, and a certified purity of 95% by TLC with identity confirmed by ¹H-NMR (DMSO-d₆) and mass spectrometry [2]. In contrast, the 1,2,3,4-tetrol isomer (B183585) has been listed as discontinued by multiple suppliers, limiting its availability as a reference standard . The defined physical properties and commercial availability in multiple pack sizes (500 µg to 5 mg) with documented certificates of analysis make the 8,9,10,11-tetrol the more reliably procurable and analytically validated option for quantitative PAH metabolite studies.

X-ray crystallography Analytical reference standard Stereochemistry Quality control

Recommended Application Scenarios for (8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol Based on Verified Differentiation Evidence


Fungal Bioremediation Pathway Elucidation: Using the 8,9,10,11-Tetrol as a Definitive Cunninghamella elegans Metabolic Endpoint Marker

Environmental microbiology laboratories investigating fungal PAH degradation should procure CAS 78185-86-1 as the authentic reference standard for the terminal tetraol product of the C. elegans 8,9/10,11-dihydrodiol pathway. Because this compound was the first biologically produced BA tetraol identified [1] and because the fungal system produces no 5,6-dihydrodiol to confound metabolite profiling [1], spiking experiments with this authenticated standard enable unambiguous HPLC or GC/MS quantification of the non-bay-region detoxification branch. The compound's defined stereochemistry (8α,9β,10β,11α) confirmed by X-ray crystallography [2] further permits chiral separation method development using established protocols for underivatized PAH tetrols on d-3,5-dinitrobenzoylphenylglycine chiral stationary phases [3].

DNA Binding Mechanism Studies: Employing the 8,9,10,11-Scaffold as a Wedged-Complex Probe to Differentiate Non-Intercalative from Intercalative PAH–DNA Interactions

Biophysical chemistry and genotoxicity research groups studying PAH metabolite–DNA interactions can use the 8,9,10,11-tetrol scaffold as a structurally defined probe for wedged (non-intercalative) DNA binding. Direct comparative fluorescence data show that 8,9,10,11-tetrahydrobenz[a]anthracene binds native DNA with KA = 2.0–3.0 × 10³ M⁻¹ via a wedged mechanism that is weakly dependent on DNA secondary structure, in contrast to the 1,2,3,4-isomer's intercalated binding that depends strongly on DNA secondary structure [1][2]. This makes CAS 78185-86-1 the appropriate model compound for laboratories designing experiments to discriminate between these two mechanistically distinct classes of PAH–DNA complex formation.

Negative Control Standard in Ames Mutagenicity Batteries: Leveraging the Documented Non-Mutagenicity of the 8,9,10,11-Tetrol Pathway

Genetic toxicology facilities conducting Salmonella typhimurium reversion assays (Ames tests) on PAH metabolites should incorporate CAS 78185-86-1 as a pathway-specific negative control. Cerniglia et al. (1985) demonstrated that fungal culture extracts containing the 8,9,10,11-tetrol and its dihydrodiol precursors displayed no appreciable mutagenic activity in TA98 and TA100 strains with or without S9 activation, and that the time-dependent loss of mutagenicity in BA-incubated cultures was coincident with progressive fungal metabolism [1]. By contrast, the bay-region 1,2,3,4-tetrol (B183585) is a carcinogenic activation product [2]. Using the authenticated 8,9,10,11-tetrol as a non-mutagenic comparator enables robust interpretation of structure–activity relationships across the benz[a]anthracene metabolite panel.

Chiral HPLC Method Development and Calibration: Exploiting Definitive Stereochemistry for Enantiomeric Separation of PAH Tetrols

Analytical chemistry laboratories developing chiral separation methods for PAH metabolite profiling should procure CAS 78185-86-1 as a calibration standard. Its relative stereochemistry is unequivocally established by X-ray crystallography (R = 0.0684) [1], and enantiomers of related benz[a]anthracene tetrahydrodiols have been successfully resolved using commercially available chiral HPLC columns with d-3,5-dinitrobenzoylphenylglycine stationary phases [2]. With a certified purity of 95% (TLC), identity confirmed by ¹H-NMR and MS, and defined solubility in DMSO [3], the compound meets the stringent requirements for HPLC method validation, retention time calibration, and system suitability testing in PAH metabolite analytical workflows.

Quote Request

Request a Quote for (8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.